(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile
Description
(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile is an organic compound with a complex structure that includes a dimethylamino group, a piperazine ring, and a nitrile group
Properties
CAS No. |
551930-69-9 |
|---|---|
Molecular Formula |
C11H18N4O |
Molecular Weight |
222.29 g/mol |
IUPAC Name |
3-(dimethylamino)-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H18N4O/c1-13(2)9-10(8-12)11(16)15-6-4-14(3)5-7-15/h9H,4-7H2,1-3H3 |
InChI Key |
QSZQWHUEPNEXSL-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C(=CN(C)C)C#N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=CN(C)C)C#N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile typically involves a multi-step process. One common method starts with the reaction of dimethylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a nitrile compound in the presence of a base to form the desired product. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino and piperazine groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of (E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and piperazine groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
